molecular formula C12H11FN2OS B2698414 (Z)-3-ethyl-5-(4-fluorobenzylidene)-2-thioxoimidazolidin-4-one CAS No. 678544-06-4

(Z)-3-ethyl-5-(4-fluorobenzylidene)-2-thioxoimidazolidin-4-one

Cat. No. B2698414
M. Wt: 250.29
InChI Key: QRLDHPUBWUOBFJ-YFHOEESVSA-N
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Description

The compound is a type of imidazolidinone, a class of compounds that contain a five-membered ring structure composed of three carbon atoms and two nitrogen atoms . The “Z” in the name indicates the configuration of the double bond, and “4-fluorobenzylidene” suggests the presence of a fluorine atom and a benzylidene group .


Molecular Structure Analysis

The molecular structure of such compounds can be determined using techniques like X-ray single crystal diffraction . The compound likely has a planar structure due to the presence of the imidazolidinone ring and the benzylidene group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors like melting point, boiling point, and solubility would need to be determined experimentally .

Scientific Research Applications

1. Anticancer and Antioxidant Applications

  • Summary of Application: Lauric acid-based hydrazones, including (E)-N′-(4-fluorobenzylidene)dodecanehydrazide (FBDH), were synthesized and characterized for their anticancer and antioxidant potential .
  • Methods of Application: The compounds were synthesized and characterized using spectroscopic techniques. They were then screened for their anticancer and antioxidant potential .
  • Results: The antioxidant activity showed that FBDH exhibited maximum percent viability when compared to other similar compounds. The reactivity and biological needs of the synthesized compounds were met by performing geometrical, FT-IR vibrational, UV-visible, global reactivity parameters (GRP), MEP, FMO, NBO, ELF, LOL, and nonlinear optical (NLO) analysis at the DFT/B3LYP/6-311+G (d,p) level .

2. Nonlinear Optical Applications

  • Summary of Application: The structural and nonlinear optical properties of the Schiff base material, (E)-4-fluoro-N′-(pyridin-2-ylmethylene)benzohydrazide monohydrate (FPMBH), were studied .
  • Methods of Application: Experimental investigations were performed using Fourier transform infrared (FTIR), ultraviolet (UV), and nuclear magnetic resonance (NMR) spectral techniques. The computational analyses were made by DFT method .
  • Results: A comparison between experimental and theoretical predictions was made and interpreted. The maximum absorption wavelength was found by both experimental and theoretical analyses. The third-order nonlinear optical studies were done by z-scan experiment .

3. Potential Use in Chemical Research

  • Summary of Application: While not the exact compound you’re asking about, a similar compound, “(Z)-2-(4-fluorobenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one”, is available for purchase for use in chemical research.
  • Results: The outcomes would vary widely depending on the specific research context. This compound could potentially be used in the synthesis of other compounds, as a reference standard, or for other purposes in chemical research.

4. Potential Use in Chemical Research

  • Summary of Application: While not the exact compound you’re asking about, a similar compound, “(Z)-2-(4-fluorobenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one”, is available for purchase for use in chemical research.
  • Results: The outcomes would vary widely depending on the specific research context. This compound could potentially be used in the synthesis of other compounds, as a reference standard, or for other purposes in chemical research.

properties

IUPAC Name

(5Z)-3-ethyl-5-[(4-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2OS/c1-2-15-11(16)10(14-12(15)17)7-8-3-5-9(13)6-4-8/h3-7H,2H2,1H3,(H,14,17)/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRLDHPUBWUOBFJ-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC=C(C=C2)F)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC=C(C=C2)F)/NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-3-ethyl-5-[(4-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

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